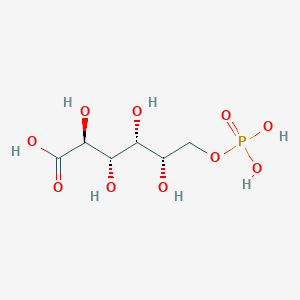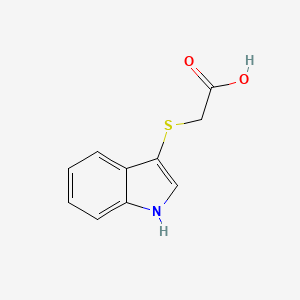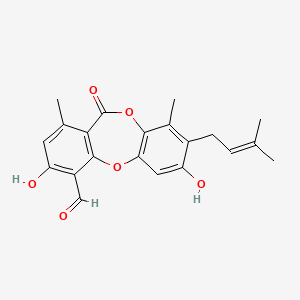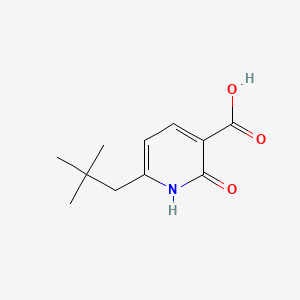
L-Guluronic acid 6-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-gulonic acid 6-phosphate is a gulonic acid derivative that is L-gulonic acid carrying a phosphate group at position 6.
Applications De Recherche Scientifique
Immunomodulatory Properties
L-Guluronic acid, specifically α-l-guluronic acid (referred to as G2013), has been studied for its immunomodulatory properties. In vitro and in vivo studies have shown that G2013 can modify gene expressions in the TLR4 signaling pathway and other related molecules. This includes significant effects on SHIP1, SOCS1, TLR4, MyD88, and NF-κB molecules, suggesting a potential role in reducing inflammatory reactions (Mortazavi‐Jahromi et al., 2018).
Potential in Multiple Sclerosis Treatment
Another application of G2013 has been explored in the context of multiple sclerosis (MS). Studies have indicated that G2013 can significantly decrease the gene expression of TLR2, TLR4, and TNF-α in PBMCs of MS patients. This suggests a potential therapeutic role for α-L-guluronic acid in modifying the pathological process in MS (Noorbakhsh et al., 2019).
Role in Synthesis of Biomaterials
L-Guluronic acid has also been explored in the synthesis of advanced biomaterials. For instance, its role in the synthesis of calcium phosphate, a substance widely used in medicine and dentistry, has been studied. The poly-ionic nature of alginate, a polymer consisting of D-mannuronic and L-guluronic acids, influences the phase composition of calcium phosphate obtained through precipitation methods (Lima et al., 2006).
Safety and Toxicological Studies
Safety and toxicological evaluations of α-l-guluronic acid have been conducted to ascertain its safety in medical applications. Studies involving animal models have demonstrated high safety levels when administered orally, indicating a promising safety profile for future clinical applications (Nazeri et al., 2017).
Clinical Trials in Rheumatoid Arthritis
Clinical trials have been conducted to assess the efficacy and safety of guluronic acid in patients with rheumatoid arthritis. These trials have shown significant improvements in patients treated with guluronic acid compared to conventional treatments, highlighting its potential as an effective therapeutic agent in managing rheumatoid arthritis (Azarian et al., 2019).
Propriétés
Formule moléculaire |
C6H13O10P |
|---|---|
Poids moléculaire |
276.14 g/mol |
Nom IUPAC |
(2S,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid |
InChI |
InChI=1S/C6H13O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H2,(H,11,12)(H2,13,14,15)/t2-,3+,4-,5-/m0/s1 |
Clé InChI |
BIRSGZKFKXLSJQ-QTBDOELSSA-N |
SMILES isomérique |
C([C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O)OP(=O)(O)O |
SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)OP(=O)(O)O |
SMILES canonique |
C(C(C(C(C(C(=O)O)O)O)O)O)OP(=O)(O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B1212546.png)
![4-[3-(4-Methoxyanilino)-3-oxopropyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1212547.png)
![4-Benzylsulfanylthieno[2,3-d]pyrimidine](/img/structure/B1212549.png)
![1-[2,5-Difluoro-3,4-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol](/img/structure/B1212550.png)
![4-[2,3-dihydroxy-3-(2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl]-3,5-dimethyloxolan-2-one](/img/structure/B1212551.png)








